alpha-Benzoin oxime

Mineral Processing Flotation Collector Selectivity

Researchers and procurement managers: alpha-Benzoin oxime (CAS 441-38-3) is a critical, non-substitutable analytical reagent for selective metal ion detection and separation. Generic oximes cannot replicate its unique pH-dependent extraction profile, which enables group-selective separations of V(V)/Mo(VI)/W(VI) at pH 2, U(VI) at pH 5, and base metals at pH 10. - Achieves 89.90% TiO₂ recovery in ilmenite flotation, outperforming BHA. - Provides a 3×10⁻¹⁰ g/mL Cu(II) detection limit with high selectivity. - Enables 99% yield in copper-catalyzed C-N coupling reactions. Supplied as a white crystalline powder (CAS 441-38-3), with a purity of ≥98%, it is available from BenchChem in stock with global shipping.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 441-38-3
Cat. No. B1666680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Benzoin oxime
CAS441-38-3
SynonymsBenzoin oxime;  NSC 659;  NSC659;  NSC-659
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=NO)C2=CC=CC=C2)O
InChIInChI=1S/C14H13NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,14,16-17H/b15-13+
InChIKeyWAKHLWOJMHVUJC-FYWRMAATSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Benzoin Oxime Overview


Alpha-Benzoin oxime (CAS 441-38-3), also known as cupron, is a high-purity analytical reagent widely used as a selective precipitant and chelating agent for metal ions . It is a white crystalline powder with a melting point of 150–155 °C, soluble in alcohols, and known to be light-sensitive, which can cause darkening upon exposure [1]. Its primary utility lies in the gravimetric determination and solvent extraction of copper, molybdenum, tungsten, and palladium .

High-purity analytical reagent for selective metal chelation
Gravimetric determination and solvent extraction of Cu, Mo, W, Pd
Light-sensitive; protect from light to prevent darkening

Why Generic Substitution Fails


Generic substitution of alpha-benzoin oxime with other oximes, such as salicylaldoxime or dimethylglyoxime, is not straightforward due to significant differences in metal ion selectivity and pH-dependent extraction behavior. Alpha-benzoin oxime exhibits a unique pH-dependent extraction profile that enables the group separation of V(V), Mo(VI), and W(VI) at pH 2, U(VI) at pH 5, and Fe(II), Cu(II), Co(II), and Ni(II) at pH 10, a level of control not reported for common analogs [1]. Furthermore, in specialized applications like ilmenite flotation, alpha-benzoin oxime demonstrates superior selectivity and recovery compared to benzohydroxamic acid (BHA), a common industrial collector, underscoring its non-interchangeable performance [2].

Common oximes may lack pH-dependent group selectivity
Alpha-benzoin oxime enables sequential separation of V/Mo/W, U, and Fe/Cu/Co/Ni at distinct pH levels, a profile not reported for salicylaldoxime or dimethylglyoxime.
Flotation performance may differ from standard collectors
In ilmenite flotation, benzohydroxamic acid (BHA) may not reproduce the recovery and grade achieved with alpha-benzoin oxime; direct substitution may alter selectivity.

Performance Evidence


Ilmenite Flotation Selectivity vs. BHA

In a direct head-to-head comparison for ilmenite flotation, alpha-benzoin oxime (BO) exhibited superior collection performance over benzohydroxamic acid (BHA), a common collector. At pH 8 and a BO dosage of 5×10⁻⁴ mol/L, flotation of ilmenite-diopside mixed minerals achieved a TiO₂ recovery of 89.90% with a TiO₂ grade of 47.84% [1]. This performance indicates a significantly higher selectivity for the target mineral over the gangue material.

Ilmenite Flotation Selectivity
Reported
TiO₂ recovery 89.90% at grade 47.84%
vs. BHA under identical conditions
Supports higher flotation selectivity evaluation
pH 8, 5×10⁻⁴ mol/L; direct comparison indicates reported advantage
Mineral Processing Flotation Collector Selectivity

Cu-Catalyzed C-N Coupling Efficiency

A study first reported the use of alpha-benzoin oxime (BO) as a promoting ligand for Cu-catalyzed C-N coupling reactions. In a representative direct comparison, the reaction of iodobenzene with imidazole using CuI as a catalyst without BO yielded only 51% of the desired product. In stark contrast, the addition of alpha-benzoin oxime (0.2 equiv) to the same catalytic system dramatically increased the isolated yield to 99% [1]. This demonstrates a near-quantitative improvement in reaction efficiency.

C-N Coupling Yield
Reported
99% isolated yield
vs. 51% without ligand
Supports role as ligand for high-efficiency coupling
CuI catalyst, iodobenzene–imidazole reaction; significant yield improvement
Organic Synthesis Catalysis C-N Coupling

pH-Controlled Metal Group Separation

The pH-dependent extraction profile of alpha-benzoin oxime provides a unique capability for the group separation of metal ions, a feature not shared by less selective oximes. The maximum recovery for different metals occurs at distinct pH values: V(V), Mo(VI), and W(VI) are extracted at pH 2; U(VI) is extracted at pH 5; and Fe(II), Cu(II), Co(II), and Ni(II) are extracted at around pH 10 [1]. This allows for the sequential separation of these metals from a complex mixture by simply adjusting the pH, a clear differentiator from non-specific chelators.

pH-Dependent Group Separation
Class-level
V/Mo/W: pH 2
U: pH 5
Fe/Cu/Co/Ni: pH ~10
Enables sequential metal extraction protocol design
Class-level inference; distinct from common oximes' profiles
Analytical Chemistry Solvent Extraction Metal Separation

Ultra-Trace Copper Detection

A chemically modified carbon paste electrode incorporating alpha-benzoin oxime (cupron) was developed for the highly sensitive and selective determination of copper(II). The electrode exhibited a detection limit (S/N = 3) of 3 × 10⁻¹⁰ g/mL (equivalent to 0.3 ppb) for Cu(II) after a 10-minute accumulation period [1]. Furthermore, the electrode demonstrated excellent selectivity, with most common metal ions not interfering with the measurement, allowing for copper determination in complex matrices like anodic mud and polluted water [1].

Ultra-Trace Cu Detection
Reported
LOD: 3 × 10⁻¹⁰ g/mL (0.3 ppb)
Supports sensor development for trace Cu analysis
Modified carbon paste electrode, 10 min accumulation
Electroanalytical Chemistry Voltammetry Trace Metal Analysis

Copper Corrosion Inhibition Efficiency

In a recent study on copper corrosion inhibition in a 3.5 wt% NaCl solution, alpha-benzoin oxime (ABO) was evaluated as a corrosion inhibitor. Electrochemical impedance spectroscopy (EIS) revealed that at an optimal concentration of 5 mM, ABO achieved a maximum inhibition efficiency (η) of 96.3% [1]. Potentiodynamic polarization studies further indicated that ABO acts as a mixed-type inhibitor, effectively suppressing both anodic and cathodic corrosion reactions on the copper surface [1].

Corrosion Inhibition
Reported
96.3% inhibition efficiency
Supports evaluation as copper corrosion inhibitor
5 mM in 3.5% NaCl, EIS measurement; mixed-type inhibition
Corrosion Science Materials Protection Copper Corrosion

Multi-Metal Coprecipitation Recovery

A coprecipitation method using Ni(II)-alpha-benzoin oxime was developed for the preconcentration of trace metals prior to flame atomic absorption spectrometry (FAAS). The procedure achieved quantitative recovery (near 100%) for Cr(III), Cu(II), Fe(III), Pb(II), Pd(II), and Zn(II) ions under optimized conditions at pH 8.5 [1]. This single-step enrichment significantly enhances the detection limits for these elements in food and environmental samples.

Coprecipitation Recovery
Reported
Near 100% recovery for Cr, Cu, Fe, Pb, Pd, Zn
Supports preconcentration method for trace metals
Ni(II)-alpha-benzoin oxime system, pH 8.5, prior to FAAS
Analytical Chemistry Preconcentration Atomic Spectroscopy

Application Scenarios


Ilmenite Flotation from Silicate Gangue

Based on direct comparative evidence, alpha-benzoin oxime is a superior collector for ilmenite flotation compared to benzohydroxamic acid (BHA), achieving a TiO₂ recovery of 89.90% and a grade of 47.84% under specific conditions (pH 8, 5×10⁻⁴ mol/L) [1]. This scenario is optimal for mineral processing operations seeking to maximize titanium recovery and concentrate grade from complex ores.

C-N Coupling in Pharmaceutical Synthesis

Alpha-benzoin oxime is a critical ligand for achieving near-quantitative yields in copper-catalyzed C-N coupling reactions, as demonstrated by a 99% yield in the reaction of iodobenzene with imidazole, a 48 percentage point improvement over the ligand-free reaction [2]. This application is highly relevant for the efficient synthesis of N-arylated pharmaceutical intermediates.

Sequential Metal Separation in Complex Matrices

The unique pH-dependent extraction profile of alpha-benzoin oxime enables the sequential, group-selective separation of V(V)/Mo(VI)/W(VI) at pH 2, U(VI) at pH 5, and Cu(II)/Fe(II)/Co(II)/Ni(II) at pH 10 [3]. This is an ideal application scenario for analytical chemists and the nuclear industry for processing complex leach solutions or nuclear waste streams.

Voltammetric Determination of Copper

A carbon paste electrode modified with alpha-benzoin oxime provides a detection limit of 3 × 10⁻¹⁰ g/mL for Cu(II) with high selectivity against common interferents [4]. This application scenario is best suited for environmental monitoring labs and industrial quality control where a cost-effective, sensitive, and portable method for copper analysis is required.

Application
Selection Property
Validation Focus
Ilmenite flotation selectivity
Selective collector for ilmenite
TiO₂ recovery and grade under flotation conditions
C-N coupling in synthesis
Ligand efficiency in Cu catalysis
Product yield improvement over ligand-free conditions
Sequential metal separation
pH-dependent group selectivity
Metal recovery at defined pH stages
Voltammetric Cu determination
Modified electrode sensitivity
Detection limit and interference selectivity

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